molecular formula C17H22ClNO4 B5662663 ethyl 1-[(4-chloro-2-methylphenoxy)acetyl]-4-piperidinecarboxylate

ethyl 1-[(4-chloro-2-methylphenoxy)acetyl]-4-piperidinecarboxylate

Cat. No. B5662663
M. Wt: 339.8 g/mol
InChI Key: LWDBPPYRAAJEKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-component reactions, such as one-pot reactions combining aldehydes, malonates, and piperidine, to form complex molecules. For instance, a similar compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, was synthesized through a one-pot reaction, demonstrating the versatility of piperidine in organic synthesis (Khan et al., 2013). The process often involves catalytic amounts of substances like piperidine itself or other catalysts to drive the reaction to completion.

Molecular Structure Analysis

The molecular and crystal structures of piperidine derivatives can be elucidated using X-ray diffraction analysis, revealing the conformation and packing of molecules in crystals. Such studies provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the molecules' conformation and how they affect the overall structure (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, influenced by their functional groups. For example, the presence of acetylcholinesterase inhibitory activity in certain piperidine derivatives highlights the chemical reactivity and potential applications of these compounds in medicinal chemistry (Sugimoto et al., 1990). These reactions are often characterized by the addition or substitution of functional groups, leading to new compounds with significant biological activities.

properties

IUPAC Name

ethyl 1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-3-22-17(21)13-6-8-19(9-7-13)16(20)11-23-15-5-4-14(18)10-12(15)2/h4-5,10,13H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDBPPYRAAJEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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